molecular formula C19H25NO4S B2373638 N-(2-hydroxy-3-phenoxypropyl)-N-mesitylmethanesulfonamide CAS No. 1040643-68-2

N-(2-hydroxy-3-phenoxypropyl)-N-mesitylmethanesulfonamide

Cat. No.: B2373638
CAS No.: 1040643-68-2
M. Wt: 363.47
InChI Key: OUGSAZDTBHQJOK-UHFFFAOYSA-N
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Description

The compound N’,N’-Bis(2-hydroxy-3-phenoxypropyl)benzohydrazide and N-[(2R)-2-Hydroxy-3-phenoxypropyl]-N-isopropylcyclohexanaminium have similar structures to the compound you’re asking about. They contain the 2-hydroxy-3-phenoxypropyl group, which might suggest similar properties or reactivities .


Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-3-phenoxypropyl)-N-mesitylmethanesulfonamide” were not found, hydroxyl functionalized gel type resins derived from 2-hydroxyethyl, 2-hydroxypropyl and 2-hydroxy-3-phenoxypropyl methacrylates were applied to covalent immobilization of Mn (salen) complexes via glutarate and carbonate linkers .


Molecular Structure Analysis

The molecular structure of a similar compound, N’,N’-Bis(2-hydroxy-3-phenoxypropyl)benzohydrazide, has been reported . It has a molecular formula of C25H28N2O5 .


Chemical Reactions Analysis

There is a report on the reaction of adenine with phenyl glycidyl ether, which forms a compound with a 2-hydroxy-3-phenoxypropyl group . This might suggest potential reactivity of the 2-hydroxy-3-phenoxypropyl group in your compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N’,N’-Bis(2-hydroxy-3-phenoxypropyl)benzohydrazide, have been reported . It has an average mass of 436.500 Da and a monoisotopic mass of 436.199829 Da .

Scientific Research Applications

Antibacterial Activity and Structural Studies

  • Antibacterial Properties and Spectroscopic Analysis : Research on structurally similar compounds, like 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, highlights their potential antibacterial activity. This compound has been synthesized and analyzed through various spectroscopic methods and X-ray diffraction, indicating a strong intramolecular hydrogen bond and unique molecular and crystal structures. These characteristics might be relevant for related compounds like N-(2-hydroxy-3-phenoxypropyl)-N-mesitylmethanesulfonamide in terms of their potential antibacterial properties and structural uniqueness (Özbek et al., 2009).

Chemical Synthesis and Reactions

  • Synthesis and Reaction Dynamics : The synthesis of N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides demonstrates the complex chemical reactions these compounds can undergo. This includes reactions catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, showcasing the diverse chemical pathways possible for similar compounds (Han, 2010).

Biochemical and Medicinal Research

  • Biochemical Applications in Drug Metabolism : Research on LY451395, a biaryl-bis-sulfonamide and a potent potentiator of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, reveals the complex biochemical applications of sulfonamides. This includes its metabolism in preclinical species and the production of mammalian metabolites, highlighting the relevance of such compounds in medicinal chemistry and drug development (Zmijewski et al., 2006).

Industrial and Synthetic Applications

  • Industrial Synthesis Processes : The synthesis of compounds like Dronedarone Hydrochloride, which involve N-substituted sulfonamides, demonstrates the industrial application of these chemicals. This involves various chemical reactions, showcasing the practicality and scalability of processes involving sulfonamides in industrial settings (Shuan, 2013).

Safety and Hazards

The safety data sheet for 2-Hydroxy-3-phenoxypropyl acrylate, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may be hazardous to the aquatic environment .

Properties

IUPAC Name

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-14-10-15(2)19(16(3)11-14)20(25(4,22)23)12-17(21)13-24-18-8-6-5-7-9-18/h5-11,17,21H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSAZDTBHQJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC=C2)O)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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